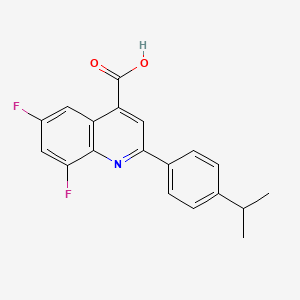![molecular formula C23H22N2O B14798834 N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)
N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group and a hydrazide moiety. Its chemical formula is C22H22N2O, and it is known for its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 1-methyl-3-phenylpropylamine and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation.
Industrial Production Methods
On an industrial scale, the production of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms in the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures (0-25°C).
Substitution: Nucleophiles such as amines, thiols; conditionsbasic medium, room temperature to 60°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Aplicaciones Científicas De Investigación
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The biphenyl group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(1-methyl-3-phenylpropylidene)-4-nitrobenzohydrazide
- N’-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide
Uniqueness
N’-(1-methyl-3-phenylpropylidene)-4-biphenylcarbohydrazide is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H22N2O |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-phenyl-N-[(E)-4-phenylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O/c1-18(12-13-19-8-4-2-5-9-19)24-25-23(26)22-16-14-21(15-17-22)20-10-6-3-7-11-20/h2-11,14-17H,12-13H2,1H3,(H,25,26)/b24-18+ |
Clave InChI |
LMRVAEZFJCWBRC-HKOYGPOVSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/CCC3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)

![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)

![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
